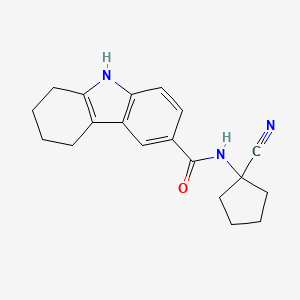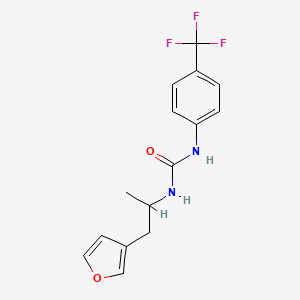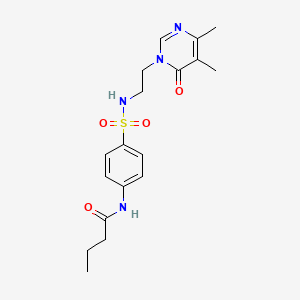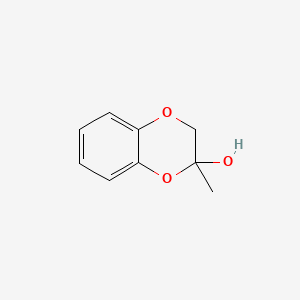
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior. GABA is an inhibitory neurotransmitter, meaning that it can reduce the activity of neurons in the brain. By increasing GABA levels, this compound can reduce the activity of certain brain regions, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to increase GABA levels in the brain, which can lead to reduced neuronal activity and increased inhibitory neurotransmission. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which can have downstream effects on behavior. This compound has also been shown to have effects on the immune system, as it can reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in preclinical models. Additionally, it has been shown to have a high degree of selectivity for GABA transaminase, meaning that it is unlikely to have off-target effects. However, there are also some limitations to the use of this compound in lab experiments. For example, it has a relatively short half-life in the body, which can make it difficult to maintain stable levels of the compound over time. Additionally, it can be difficult to administer this compound in a way that mimics its therapeutic effects in humans.
Direcciones Futuras
There are several future directions for N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide research. One area of interest is the potential use of this compound as a treatment for epilepsy. It has been shown to have anticonvulsant effects in animal models, and there is interest in studying its potential as a treatment for drug-resistant epilepsy in humans. Additionally, there is interest in studying the effects of this compound on other neurotransmitter systems, such as serotonin and norepinephrine, which could have implications for its use in treating psychiatric disorders. Finally, there is interest in developing new analogs of this compound that have improved pharmacokinetic properties and selectivity for GABA transaminase.
Métodos De Síntesis
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of a cyclopentene ring, a cyanation reaction, and a reductive amination reaction. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been studied extensively in preclinical models for its potential therapeutic uses. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, this compound has been investigated for its potential as a treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. Furthermore, this compound has been studied for its potential as a treatment for autism spectrum disorder, as it has been shown to improve social behavior in a mouse model of the disorder.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c20-12-19(9-3-4-10-19)22-18(23)13-7-8-17-15(11-13)14-5-1-2-6-16(14)21-17/h7-8,11,21H,1-6,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVIOGDKRSDXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NC4(CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)
![5-Benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2550852.png)



![N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2550859.png)
![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)

![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2550865.png)
![5-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B2550866.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550867.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2550868.png)
